molecular formula C12H8N2O2 B14724731 1-Methylbenzo[f]indazole-4,9-dione CAS No. 5519-38-0

1-Methylbenzo[f]indazole-4,9-dione

Cat. No.: B14724731
CAS No.: 5519-38-0
M. Wt: 212.20 g/mol
InChI Key: CXPXQVYKLNHBNI-UHFFFAOYSA-N
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Description

1-Methylbenzo[f]indazole-4,9-dione is a heterocyclic compound that belongs to the class of indazole derivatives This compound is characterized by its unique structure, which includes a fused benzene and indazole ring system with a methyl group at the 1-position and a quinone moiety at the 4,9-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylbenzo[f]indazole-4,9-dione can be synthesized through several synthetic routes. One common method involves the epoxidation of 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo[f]indazole-4,9-dione using meta-chloroperoxybenzoic acid (mCPBA) in the presence of sodium bicarbonate in dichloromethane at room temperature. The crude epoxide is then purified by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylbenzo[f]indazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.

    Substitution: The methyl group and other positions on the indazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include mCPBA and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or other oxidized derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methylbenzo[f]indazole-4,9-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the inhibition of mitochondrial electron transport and the decoupling of oxidative phosphorylation, ultimately resulting in cell death. The compound’s antiproliferative activity is likely due to its ability to induce apoptosis in cancer cells through these mechanisms .

Comparison with Similar Compounds

    1H-Benzo[f]indazole-4,9-dione: Lacks the methyl group at the 1-position but shares the quinone moiety.

    2-Methylbenzo[f]indazole-4,9-dione: Similar structure with the methyl group at the 2-position instead of the 1-position.

    1,4-Naphthoquinone: Shares the quinone moiety but lacks the indazole ring system.

Uniqueness: 1-Methylbenzo[f]indazole-4,9-dione is unique due to the presence of both the indazole ring system and the quinone moiety, which confer distinct chemical and biological properties. The methyl group at the 1-position further differentiates it from other similar compounds, potentially affecting its reactivity and biological activity.

Properties

CAS No.

5519-38-0

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

1-methylbenzo[f]indazole-4,9-dione

InChI

InChI=1S/C12H8N2O2/c1-14-10-9(6-13-14)11(15)7-4-2-3-5-8(7)12(10)16/h2-6H,1H3

InChI Key

CXPXQVYKLNHBNI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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